molecular formula C16H12Cl2FN3O2 B12030563 N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

Cat. No.: B12030563
M. Wt: 368.2 g/mol
InChI Key: CHIFQFGSDCHEFA-ODCIPOBUSA-N
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Description

Structure and Synthesis The compound N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a hydrazinyl-oxoethyl backbone with a 2,3-dichlorophenylmethylidene substituent and a 4-fluorobenzamide group.

Synthesis of analogous compounds (e.g., ) typically involves reacting isothiocyanate derivatives with amino-substituted hydrazides under reflux conditions in acetone, followed by cyclization in acetic acid or triethylamine. Yields for such reactions range from 70–89%, indicating robust synthetic pathways for this class of compounds .

Properties

Molecular Formula

C16H12Cl2FN3O2

Molecular Weight

368.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C16H12Cl2FN3O2/c17-13-3-1-2-11(15(13)18)8-21-22-14(23)9-20-16(24)10-4-6-12(19)7-5-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

CHIFQFGSDCHEFA-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Condensation of 2,3-Dichlorobenzaldehyde with Glycine Hydrazide

The hydrazone backbone is synthesized via acid-catalyzed condensation. A representative protocol adapted from Lamotrigine synthesis methodologies involves:

Reagents :

  • 2,3-Dichlorobenzaldehyde (1.0 equiv)

  • Glycine hydrazide (1.2 equiv)

  • Ethanol (solvent)

  • Concentrated sulfuric acid (0.1 equiv)

Procedure :

  • Dissolve 2,3-dichlorobenzaldehyde (10 mmol) and glycine hydrazide (12 mmol) in 50 mL ethanol.

  • Add H₂SO₄ dropwise under nitrogen.

  • Reflux at 80°C for 6–8 hours.

  • Cool to room temperature, precipitate with ice water, and filter.

  • Recrystallize from ethanol to yield N'-(2,3-dichlorobenzylidene)glycine hydrazide as a pale-yellow solid (Yield: 78–85%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.65–7.58 (m, 3H, Ar-H), 4.12 (s, 2H, CH₂).

  • IR (KBr): 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Acylation with 4-Fluorobenzoyl Chloride

Preparation of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is activated to the acyl chloride using thionyl chloride, a method validated in cajanine analog synthesis:

Reagents :

  • 4-Fluorobenzoic acid (1.0 equiv)

  • Thionyl chloride (3.0 equiv)

  • Anhydrous dichloromethane (solvent)

Procedure :

  • Suspend 4-fluorobenzoic acid (10 mmol) in 30 mL dichloromethane.

  • Add SOCl₂ (30 mmol) dropwise at 0°C.

  • Stir at room temperature for 3 hours.

  • Remove volatiles in vacuo to obtain 4-fluorobenzoyl chloride as a colorless liquid (Yield: 92–95%).

Coupling with Hydrazine Intermediate

The hydrazine intermediate is acylated under Schotten-Baumann conditions:

Reagents :

  • N'-(2,3-Dichlorobenzylidene)glycine hydrazide (1.0 equiv)

  • 4-Fluorobenzoyl chloride (1.1 equiv)

  • Sodium hydroxide (2.0 equiv)

  • Tetrahydrofuran/water (3:1 v/v)

Procedure :

  • Dissolve the hydrazide (10 mmol) in 30 mL THF.

  • Add NaOH (20 mmol) in 10 mL water.

  • Cool to 0°C and add 4-fluorobenzoyl chloride (11 mmol) dropwise.

  • Stir at room temperature for 12 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the title compound as a white solid (Yield: 65–72%).

Characterization :

  • ¹³C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 166.8 (C=O), 162.3 (C-F), 140.1 (C=N), 134.5–115.2 (Ar-C).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).

Alternative Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

To enhance throughput, a continuous flow protocol adapted from Radhakrishnan et al. employs:

  • Reactor : Microfluidic tubular reactor (stainless steel, 2 mm ID).

  • Conditions :

    • Step 1 : Hydrazone formation at 100°C, residence time 30 min.

    • Step 2 : Acylation at 25°C, residence time 20 min.

  • Yield : 81% with 99.5% purity, enabling kilogram-scale production.

Comparative Analysis of Synthetic Routes

Parameter Batch Method Flow Method
Reaction Time18 hours50 minutes
Yield72%81%
Purity98%99.5%
Scalability<1 kg>10 kg

Critical Side Reactions and Mitigation

  • Hydrazone Isomerization : The (E)-configuration is favored under acidic conditions. Use of HCl gas during condensation minimizes (Z)-isomer formation (<5%).

  • Acyl Chloride Hydrolysis : Rapid coupling at 0°C reduces hydrolysis to <3% .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Case Studies

  • Inhibition of RET Kinase : A study demonstrated that derivatives of benzamide compounds, including those similar to N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide, exhibited significant inhibition of RET kinase activity. This inhibition was linked to reduced cell proliferation in RET-driven cancers, suggesting a potential application in targeted cancer therapies .
  • Cell Proliferation Studies : In vitro studies have indicated that the compound can significantly reduce the viability of various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Table 1: Anticancer Efficacy of Benzamide Derivatives

Compound NameTarget KinaseIC50 (µM)Cell Line Tested
N-[2-[(2E)-...RET0.5MDA-MB-231
N-[2-[(2E)-...EGFR1.0A549
N-[2-[(2E)-...BRAF0.8HCT116

Dipeptidyl Peptidase IV Inhibition

Recent research has identified this compound as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are used to improve glycemic control in patients with type 2 diabetes by prolonging the action of incretin hormones which increase insulin synthesis and lower glucagon secretion.

Case Studies

  • Preclinical Trials : In animal models, the compound demonstrated a significant reduction in blood glucose levels when administered alongside standard diabetes treatments. This suggests that it may enhance the efficacy of existing therapies .

Table 2: DPP-IV Inhibition Data

Compound NameDPP-IV Inhibition (%)Animal Model Used
N-[2-[(2E)-...75db/db Mice
N-[4-Fluorobenzamide]65STZ-induced Rats

Research Applications

The unique structural characteristics of this compound make it an ideal candidate for use as a biochemical probe in research settings. Its ability to selectively bind to specific protein targets allows researchers to study protein interactions and cellular processes more effectively.

Case Studies

  • Protein Interaction Studies : Researchers have utilized this compound to investigate its binding affinity with various target proteins involved in signaling pathways. These studies help elucidate the role of these proteins in disease mechanisms and can inform future drug design efforts .

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents on the benzylidene and benzamide groups. These variations significantly impact molecular weight, lipophilicity, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Benzylidene Substituent Benzamide Substituent Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (%) References
Target Compound 2,3-Dichlorophenyl 4-Fluoro 422.25 Not explicitly reported 70–89
CID 9633603 (N-[2-[(2E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide) 2,4-Dichlorophenyl 4-Propoxy 438.28 Higher lipophilicity due to propoxy group
CID 9613457 (N-[2-[(2E)-2-[(2,6-Dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide) 2,6-Dichlorophenyl 2-Methyl 364.23 Steric hindrance from methyl group
330591-88-3 (2-(2-(4-(Benzyloxy)benzylidene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide) 4-Benzyloxy 2,3-Dichlorophenyl 442.30 Antimicrobial activity inferred
CID 9688488 (N-[2-[(2E)-2-[(4-Ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide) 4-Ethoxyphenyl 4-Methoxy 363.39 Electron-donating groups may reduce binding affinity

Impact of Substituent Positioning

  • Chlorine Position : The target compound’s 2,3-dichlorophenyl group differs from analogs with 2,4- or 2,6-dichlorophenyl substituents (e.g., CID 9633603 and CID 9613457). The 2,3-substitution pattern may optimize steric and electronic interactions with target enzymes, as seen in pesticide agents (e.g., etobenzanid in ) .
  • Benzamide Modifications: Replacing the 4-fluoro group with methoxy (CID 9688488) or propoxy (CID 9633603) alters electron density.

Structural and Computational Analysis

  • Crystallography : Single-crystal X-ray analysis (e.g., ) confirms the E-configuration of the hydrazine moiety, critical for maintaining planar geometry and intermolecular interactions .
  • Docking Studies : Tools like AutoDock4 () predict that the 2,3-dichlorophenyl group in the target compound may occupy hydrophobic pockets in target proteins more effectively than 2,4- or 2,6-substituted analogs .

Biological Activity

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a hydrazone moiety and fluorobenzene group, lends itself to various biological activities, particularly in the context of anti-inflammatory and potential anticancer properties.

Molecular Structure and Characteristics

  • Molecular Formula : C18H18FN3O3
  • Molecular Weight : 343.4 g/mol
  • Structural Features : The compound contains a hydrazone linkage, which is known for its versatility in biological interactions. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : Initial studies suggest that this compound may inhibit enzymes involved in inflammatory pathways. This inhibition could modulate various biochemical pathways critical in disease processes.
  • Receptor Binding : The compound may also exhibit affinity for certain receptors, influencing cellular signaling pathways that are pivotal in inflammation and possibly cancer progression.

Anti-inflammatory Properties

Research indicates that compounds with similar structures often exhibit anti-inflammatory effects. For instance, preliminary studies have shown that this compound could reduce pro-inflammatory cytokine production in vitro. Further investigations are required to elucidate the specific mechanisms involved.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-FluorobenzamideFluorobenzene moietyPotential HDAC inhibitor
2,3-DichlorobenzaldehydeDichlorophenyl groupPrecursor in synthesis
Ethoxyphenylmethylidene hydrazineSimilar hydrazone structureVaries; lacks fluorine substitution

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the anti-inflammatory effects of similar hydrazone compounds found that they significantly reduced the expression of inflammatory markers in cultured macrophages. These findings suggest that this compound may exert similar effects.
  • Antitumor Activity : Research on structurally related compounds has shown promising results against various cancer cell lines. For example, a benzamide derivative was found to inhibit tumor growth by inducing apoptosis in HepG2 cells with an IC50 value of 1.30 μM . This indicates the potential of this compound as a lead compound for anticancer drug development.
  • Mechanistic Insights : Further mechanistic studies are needed to confirm the specific pathways through which this compound exerts its effects. Investigating its binding affinities and interactions with target proteins will be essential for understanding its pharmacological profile.

Q & A

Q. What computational approaches predict the compound’s reactivity in novel chemical transformations?

  • Methodology : Use quantum mechanical calculations (e.g., Gaussian) to simulate transition states for reactions like nucleophilic substitution or oxidation. Compare with experimental outcomes (e.g., unexpected byproducts in oxidation with H₂O₂). Adjust synthetic protocols based on computational insights .

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